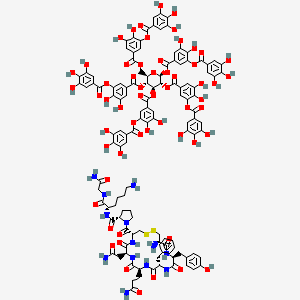
3,5-Dichlorobenzoic-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorobenzoic-d3 Acid is a deuterated form of 3,5-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C7HD3Cl2O2, and it is known for its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzoic-d3 Acid typically involves the chlorination of benzoic acid derivatives. One common method includes the treatment of 3,5-dichlorobenzoic acid with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes followed by purification steps to ensure high purity and isotopic enrichment. The use of advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles like amines to form amides.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Oxidation/Reduction: Specific oxidizing or reducing agents can be used, though these reactions are less frequently reported.
Major Products
Amides: Formed from substitution reactions with amines.
Other Derivatives: Depending on the reagents and conditions, various chlorinated and deuterated derivatives can be synthesized.
Scientific Research Applications
3,5-Dichlorobenzoic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry (IDMS).
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzoic-d3 Acid is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects directly but is used to trace and quantify biochemical processes. The deuterium atoms provide a distinct mass difference, allowing for precise detection and measurement in analytical applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic Acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with different substitution patterns, used in herbicides and other chemical applications.
4-Chlorobenzoic Acid: A simpler chlorinated benzoic acid with fewer chlorine atoms, used in various industrial applications.
Uniqueness
3,5-Dichlorobenzoic-d3 Acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Properties
Molecular Formula |
C7H4Cl2O2 |
|---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
3,5-dichloro-2,4,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
CXKCZFDUOYMOOP-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)









![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)



